![molecular formula C28H25N5O2 B305724 5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one is a member of naphthalenes.
Scientific Research Applications
Synthesis and Structural Analysis
SYNTHESIS AND APPLICATION OF SOME NEW 5-SULFONYLHETEROCYCLO-8-QUINOLINOL DERIVATIVES The paper by Hafez and Awad (1992) discussed the synthesis of a new series of compounds related to the chemical structure , focusing on their biological screening to study the structure-activity relationship and the effect of complexation and the type of metal cation on the biologically active compounds. The compounds were found to have varying biological activities, which were analyzed in vitro. This research provides insights into the structural aspects and potential applications of similar compounds in biological settings (Hafez & Awad, 1992).
Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives Trilleras et al. (2013) reported on the synthesis of a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions. The methodology provided advantages such as shorter reaction times, simple work-up procedure, and good yields. This research highlights the use of ultrasonic waves as a beneficial technique in synthesizing complex organic compounds, potentially including the compound (Trilleras et al., 2013).
Biological Activity and Chemical Properties
Synthesis of 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole Derivatives as Potential Antimicrobial Agents Auzzi et al. (1990) synthesized 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole derivatives and tested them for antimicrobial activity. The research detailed the unusual behavior of some compounds during synthesis and provided a preliminary screening of their antimicrobial properties, indicating the potential medical relevance of such compounds (Auzzi et al., 1990).
A new series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety Synthesis and evaluation of antimicrobial and anti-proliferative activities
Mansour et al. (2020) synthesized and evaluated thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and antiproliferative activities. The study showed that some of the synthesized compounds demonstrated promising biological properties, highlighting the potential use of these compounds in medical applications (Mansour et al., 2020).
Synthesis, Crystal Structure, and Evaluation of Cancer Inhibitory Activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives Jing et al. (2012) focused on synthesizing and evaluating the antitumor activity of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives. The research concluded that these compounds exhibited significant anticancer activity against a variety of cancer cells, paving the way for potential therapeutic applications of similar compounds (Jing et al., 2012).
properties
Product Name |
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one |
---|---|
Molecular Formula |
C28H25N5O2 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(naphthalen-1-ylmethyl)indol-3-yl]methyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C28H25N5O2/c1-16-24(27(34)31-29-16)26(25-17(2)30-32-28(25)35)22-15-33(23-13-6-5-12-21(22)23)14-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,15,26H,14H2,1-2H3,(H2,29,31,34)(H2,30,32,35) |
InChI Key |
IEDDUUCBRAGPHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.